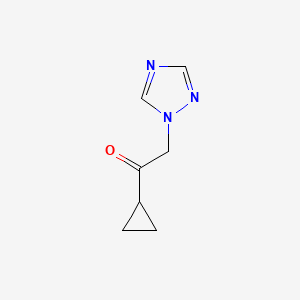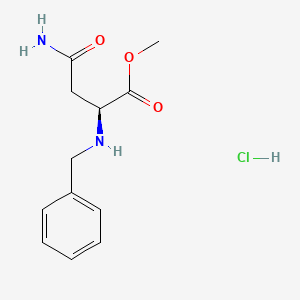
(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound has been shown to possess unique properties that make it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
Compounds structurally related to (4S)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one have been synthesized to study their crystal structure, photoluminescent, and magnetic properties. For instance, the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes showcased innovative approaches to creating materials with unique optical and magnetic characteristics (Pointillart et al., 2009). These materials are paramount in advancing research in fields such as material science and photonics.
Photoluminescence and Magnetic Properties
The development of lanthanide clusters using 2-(hydroxymethyl)pyridine demonstrates the application of related compounds in creating materials that display dual physical properties, such as photoluminescence and magnetic behavior (Alexandropoulos et al., 2011). This research opens pathways to designing advanced materials for use in sensors, data storage, and quantum computing.
Catalysis and Reaction Mechanisms
The catalytic silylative reduction of pyridines, leading to the formation of sp³ C-Si bonds, illustrates the pivotal role of nitrogen-containing compounds in facilitating diverse and selective chemical reactions (Gandhamsetty et al., 2015). Understanding these mechanisms is crucial for developing new synthetic methods in organic chemistry.
Novel Material Synthesis
Research into the solvent-free synthesis of 2,4,6-triarylpyridine derivatives highlights the importance of such compounds in generating new materials with potential applications in pharmaceuticals and agrochemicals (Maleki, 2015). The exploration of these synthesis pathways is key to creating compounds with specific biological or chemical properties.
Advanced Polymers and Coatings
The study of polyimides derived from pyridine-containing diamine monomers showcases the application of related compounds in creating high-performance polymers with excellent thermal stability, optical transparency, and dielectric properties (Yan et al., 2011). These materials are significant for advancements in electronics, aerospace, and coatings industries.
Propiedades
IUPAC Name |
(4S)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUUWAXTSJRLLP-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)


![4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2879319.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone](/img/structure/B2879321.png)





![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)


